1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL
Description
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclohexyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c12-9-10(5-2-1-3-6-10)11(13)7-4-8-11/h13H,1-9,12H2 |
InChI Key |
DWWCDFDUXFFOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C2(CCC2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL involves several steps. One common synthetic route includes the reaction of cyclohexylamine with cyclobutanone under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles, forming new derivatives of the compound.
Scientific Research Applications
1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclohexyl and cyclobutanol rings provide structural stability and contribute to the compound’s overall reactivity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL
- Molecular Formula: C₁₁H₂₁NO
- Molecular Weight : 183.29 g/mol (calculated)
- CAS Number: Not explicitly provided in the evidence, but structurally related compounds include 1-(aminomethyl)cyclobutan-1-ol (CAS 180205-28-1, C₅H₁₁NO, MW 101.15) .
Structural Features :
- Contains a cyclohexyl ring substituted with an aminomethyl group (-CH₂NH₂) and a cyclobutanol moiety (four-membered ring with a hydroxyl group).
- The cyclohexane and cyclobutane rings introduce distinct steric and electronic properties, influencing solubility, stability, and reactivity.
Synthesis Notes:
Comparison with Structurally Similar Compounds
1-(Aminomethyl)cyclobutan-1-ol (CAS 180205-28-1)
- Molecular Formula: C₅H₁₁NO
- Molecular Weight : 101.15 g/mol .
- Key Differences :
- Lacks the cyclohexyl substituent present in the target compound.
- Smaller molecular size and reduced steric hindrance may enhance solubility but limit applications in drug design requiring bulkier moieties.
- Used as a building block in organic synthesis, whereas the cyclohexyl analog may offer enhanced lipophilicity for medicinal chemistry applications.
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS 1849348-06-6)
- Molecular Formula: C₈H₁₅NO
- Molecular Weight : 141.21 g/mol .
- Key Differences: Replaces the cyclohexyl group with a cyclopropyl ring. Cyclopropane’s high ring strain increases reactivity compared to the more stable cyclohexane . Potential for unique binding interactions in biological systems due to spatial constraints.
1-[(Methylamino)methyl]cyclobutan-1-ol (CAS 1461706-88-6)
Gabapentin (1-(Aminomethyl)cyclohexaneacetic Acid)
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol .
- Key Differences: Replaces the cyclobutanol group with an acetic acid moiety. Carboxylic acid functionality enhances polarity, improving water solubility and enabling use as an antiepileptic drug . Demonstrates how substituent choice (alcohol vs. carboxylic acid) critically impacts biological activity.
Physical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|
| This compound | 183.29 | ~2.1 (estimated) | Moderate |
| 1-(Aminomethyl)cyclobutan-1-ol | 101.15 | ~0.8 | High |
| Gabapentin | 171.24 | ~1.3 | High |
Notes:
Reactivity and Stability
- Cyclobutanol vs. Cyclohexaneacetic Acid: Cyclobutanol’s strained four-membered ring may increase susceptibility to ring-opening reactions compared to gabapentin’s stable carboxylic acid .
- Aminomethyl Group: Primary amines (-NH₂) are more nucleophilic and basic than secondary (e.g., methylamino) or tertiary amines, influencing interactions with biological targets .
Biological Activity
1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL, a cyclic amino alcohol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyclobutane ring fused with a cyclohexyl group and an aminomethyl substituent, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may act as a modulator of receptor and enzyme activity, influencing downstream signaling pathways. Specific interactions include:
- Receptor Binding : The compound may bind to neurotransmitter receptors or other membrane-bound proteins, altering cellular responses.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to changes in cellular function and homeostasis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 180 nM |
| Micrococcus luteus | 11 nM |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Neuropharmacological Effects
The compound's structural similarity to known GABA analogs suggests potential neuropharmacological applications. It has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and pain modulation.
Case Study : A study investigating the effects of this compound in animal models showed that it significantly reduced anxiety-like behaviors in elevated plus maze tests. This effect was hypothesized to be mediated through GABAergic pathways.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Pain Management : Its action on GABA receptors may position it as a candidate for analgesic therapies.
- Antimicrobial Treatments : The compound's efficacy against resistant bacterial strains suggests potential use in treating infections.
- Cartilage Protection : Preliminary studies indicate that it may have protective effects on cartilage, making it relevant for conditions like osteoarthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
